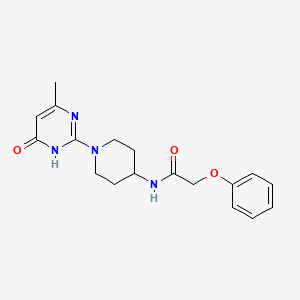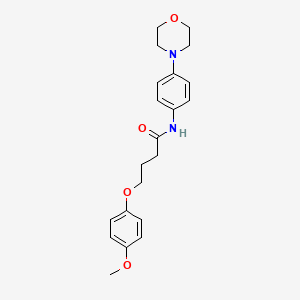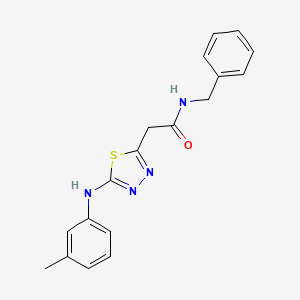
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Oxazolidinones, which are chemically related to the compound , have been recognized for their unique mechanism of inhibiting bacterial protein synthesis. They demonstrate significant in vitro antibacterial activity against a wide array of clinically important human pathogens. Notably, strains resistant to common antibiotics, including vancomycin-resistant enterococci and penicillin-resistant pneumococci, were not cross-resistant to oxazolidinones, indicating their potential as novel antibacterial agents (Zurenko et al., 1996).
Anticancer Activity
The compound has been implicated in studies focusing on anticancer research, particularly through the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds. These studies have shown that certain derivatives exhibit significant anti-inflammatory and analgesic activities, potentially offering new avenues for cancer treatment by inhibiting pathways involved in tumor growth and metastasis (Abu‐Hashem et al., 2020).
Molecular Mechanisms and Drug Action
The compound's structural relations have been explored in the context of dual inhibitors for key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cell proliferation. Studies have synthesized and evaluated derivatives as potential dual inhibitors, providing insights into the structural requirements for the inhibition of these enzymes. This research contributes to the development of new therapeutic agents for diseases characterized by rapid cell division, such as cancer (Gangjee et al., 2008).
Anti-Angiogenic Activity
Additionally, derivatives of this compound have been studied for their anti-angiogenic and DNA cleavage activities. These properties are essential for anticancer agents, as they can inhibit the formation of blood vessels required for tumor growth and directly interact with DNA to induce apoptosis or inhibit cell proliferation (Kambappa et al., 2017).
properties
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-11-16(23)21-18(19-13)22-9-7-14(8-10-22)20-17(24)12-25-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIXIXZEWBFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2858894.png)


![(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2858898.png)
![5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2858899.png)
![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858901.png)

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858903.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858905.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)
